N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
It is known that similar compounds, such as ketamine analogues, have high affinity and selectivity for theGlutamate NMDA Receptor . This receptor plays a crucial role in synaptic plasticity and memory function.
Mode of Action
Based on its structural similarity to ketamine analogues, it can be hypothesized that it may interact with its targets, such as the glutamate nmda receptor, leading to changes in neuronal signaling .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related toneurotransmission and neuroprotection .
Pharmacokinetics
Similar compounds, such as curcumin, have been shown to have low systemic bioavailability following oral dosing .
Result of Action
Similar compounds have been shown to haveneuroprotective and neurogenic effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which then undergoes cyclization to yield the chromene core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amidation processes. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The chromene core can be reduced to form dihydrochromene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-cinnamamide
- N-(3-methoxyphenyl)-thiourea
- N-(3-methoxyphenyl)-2-phenylacetamide
Uniqueness
N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-7-4-6-14(10-15)18-17(19)13-9-12-5-2-3-8-16(12)21-11-13/h2-8,10,13H,9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINSLKGBOTXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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